molecular formula C28H26N2O4S B4074999 Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate

Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate

Cat. No.: B4074999
M. Wt: 486.6 g/mol
InChI Key: QSIDBVJGBZXFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxyphenyl group, and a phenylacetyl group. It is primarily used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Acylation: The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate involves its interaction with specific molecular targets. The thiazole ring and the phenylacetyl group are believed to play a crucial role in its biological activities. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-[(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetyl)amino]benzoate
  • **4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate is unique due to its combination of a thiazole ring, an ethoxyphenyl group, and a phenylacetyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-4-34-24-16-12-21(13-17-24)26-19(2)35-28(29-26)30(25(31)18-20-8-6-5-7-9-20)23-14-10-22(11-15-23)27(32)33-3/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDBVJGBZXFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)N(C3=CC=C(C=C3)C(=O)OC)C(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate
Reactant of Route 3
Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.